1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one
Overview
Description
1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one is a heterocyclic compound that features both piperidine and imidazolidinone moieties
Preparation Methods
The synthesis of 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethylene oxide to form 2-(piperidin-1-yl)ethanol, which is then reacted with imidazolidin-2-one under appropriate conditions to yield the target compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazolidinone ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Piperidin-1-yl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
Imidazolidin-2-thione derivatives: These compounds contain a sulfur atom in place of the oxygen atom in the imidazolidinone ring and exhibit different chemical and biological properties.
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10-11-4-7-13(10)9-8-12-5-2-1-3-6-12/h1-9H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMQGBDWMCXROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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